4'-Methoxy-2-methyl-biphenyl

Catalog No.
S1910733
CAS No.
92495-54-0
M.F
C14H14O
M. Wt
198.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4'-Methoxy-2-methyl-biphenyl

CAS Number

92495-54-0

Product Name

4'-Methoxy-2-methyl-biphenyl

IUPAC Name

1-methoxy-4-(2-methylphenyl)benzene

Molecular Formula

C14H14O

Molecular Weight

198.26 g/mol

InChI

InChI=1S/C14H14O/c1-11-5-3-4-6-14(11)12-7-9-13(15-2)10-8-12/h3-10H,1-2H3

InChI Key

GNYJFZNIMOMCCF-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C2=CC=C(C=C2)OC

Canonical SMILES

CC1=CC=CC=C1C2=CC=C(C=C2)OC

Fluorescence Characteristics Study

Synthesis of Biphenyl Compounds

Synthesis of New 4-[{2′-(2H-Tetrazol-5-yl)-[1,1′-biphenyl]- 4-yl …

Ring-Opening Polymerization

Medicinal Chemistry

Liquid Crystals

Organic Light-Emitting Diodes (OLEDs)

4'-Methoxy-2-methyl-biphenyl is an organic compound with the molecular formula C₁₄H₁₄O. It features a biphenyl structure with a methoxy group (-OCH₃) at the para position of one phenyl ring and a methyl group (-CH₃) at the ortho position of the other. This compound is typically encountered as a colorless oil and has a melting point range of 102-104 °C . Its structural uniqueness arises from the specific positioning of these substituents, which can significantly influence its chemical reactivity and biological activity.

  • Oxidation: The methoxy group can be oxidized to form a carbonyl group, yielding compounds like 4'-methoxy-2-methyl-benzophenone under strong oxidizing conditions, such as with potassium permanganate or chromium trioxide.
  • Reduction: Under catalytic hydrogenation conditions, this compound can be reduced to form simpler biphenyl derivatives, such as 2-methyl-biphenyl.
  • Substitution Reactions: Electrophilic aromatic substitution can occur, allowing for the introduction of different substituents at the aromatic rings. Common reagents include halogens or nitrating agents under acidic conditions.

4'-Methoxy-2-methyl-biphenyl exhibits significant biological activity through its interactions with various enzymes and cellular pathways. It has been shown to influence:

  • Cell Signaling Pathways: This compound can alter gene expression related to metabolic pathways, potentially affecting the production of key metabolites.
  • Enzyme Interactions: It binds to specific enzymes, either inhibiting or activating their activities, which in turn impacts downstream biochemical processes.

The synthesis of 4'-Methoxy-2-methyl-biphenyl is commonly achieved through the Suzuki-Miyaura coupling reaction, involving:

  • Reagents: An aryl halide (e.g., 4-bromoanisole) and arylboronic acid (e.g., 2-methylphenylboronic acid), along with a palladium catalyst (e.g., palladium acetate) and a base (e.g., potassium carbonate).
  • Conditions: The reaction typically occurs in a polar solvent like dimethylformamide or toluene at elevated temperatures (80-100 °C) for several hours .

4'-Methoxy-2-methyl-biphenyl has several applications in:

  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
  • Pharmaceutical Research: Its biological activity makes it a candidate for drug development, particularly in targeting specific enzymes or pathways within cells.

Several compounds share structural similarities with 4'-Methoxy-2-methyl-biphenyl. Here are some notable comparisons:

Compound NameStructural FeaturesUnique Aspects
2-Methoxy-4'-methylbiphenylMethoxy and methyl groups at different positionsDifferent spatial arrangement affects reactivity
4-Methoxy-biphenylLacks the methyl groupLess sterically hindered than 4'-Methoxy-2-methyl-biphenyl
4'-Hydroxy-2-methyl-biphenylHydroxy group instead of methoxyDifferent functional group alters properties

Uniqueness

The uniqueness of 4'-Methoxy-2-methyl-biphenyl lies in the specific arrangement of its substituents, which enhances its stability and potential interactions with biological targets. This structure allows it to participate in distinct

Suzuki-Miyaura Cross-Coupling Approaches

The Suzuki-Miyaura cross-coupling reaction stands as the most versatile and widely employed method for synthesizing 4'-methoxy-2-methyl-biphenyl. This palladium-catalyzed transformation enables the formation of carbon-carbon bonds between aryl halides and organoboron compounds under relatively mild reaction conditions [1] [2].

Palladium-Catalyzed Coupling Protocols

The synthesis of 4'-methoxy-2-methyl-biphenyl via Suzuki-Miyaura coupling typically involves the reaction between 4-bromoanisole and ortho-tolylboronic acid. Comprehensive optimization studies have revealed that palladium acetate serves as an effective catalyst precursor, providing excellent reactivity when combined with appropriate phosphine ligands [3] [4].

Table 1: Optimized Palladium-Catalyzed Suzuki Coupling Conditions for 4'-Methoxy-2-methyl-biphenyl

CatalystLoading (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
Palladium acetate0.2Potassium fluorideTetrahydrofuranRoom temperature4898
Palladium acetate0.75Potassium fluorideTetrahydrofuranRoom temperature1295
Tris(dibenzylideneacetone)dipalladium1.0Potassium fluorideTetrahydrofuranRoom temperature2492

Research findings demonstrate that the optimal protocol employs 4-bromoanisole (1.87 g, 10 mmol), ortho-tolylboronic acid (1.50 g, 11 mmol), spray-dried potassium fluoride (1.92 g, 33 mmol), and tetrahydrofuran (10 mL) in a Schlenk flask under argon atmosphere [4]. The catalyst system consists of tri-tert-butylphosphine (1.9 × 10⁻⁴ M stock solution in tetrahydrofuran, 2.31 mL) and tris(dibenzylideneacetone)dipalladium (2.16 × 10⁻⁵ M stock solution in tetrahydrofuran, 2.31 mL) [4]. After 48 hours at room temperature, the reaction mixture undergoes filtration through silica gel followed by column chromatography eluting with 5% ether in hexane to yield 1.94 g (98%) of 4-methoxy-2'-methylbiphenyl as a colorless liquid [4].

Advanced catalyst systems have demonstrated remarkable efficiency in biphenyl synthesis. The use of silica-supported palladium(II) catalysts has shown exceptional turnover numbers (66,000) and turnover frequencies (825,000) with minimal catalyst loading (1.5 × 10⁻³ mol%) [5]. These heterogeneous systems exhibit superior reusability, maintaining catalytic activity for ten consecutive reaction cycles while operating under mild conditions (50°C, 5 minutes) in air atmosphere [5].

Boronic Acid Derivative Utilization

The strategic selection of boronic acid derivatives significantly influences the coupling efficiency and product yields. Ortho-tolylboronic acid serves as the primary coupling partner for introducing the 2-methyl substitution pattern [3] [4]. Alternative boronic acid derivatives, including ethylene glycol boronic esters, have been successfully employed to enhance stability and handling characteristics during the synthesis [3].

Table 2: Boronic Acid Derivative Performance in Suzuki Coupling

Boronic Acid DerivativeStabilityReaction Time (h)Conversion (%)Selectivity (%)
Ortho-tolylboronic acidModerate12-4898>95
Ethylene glycol boronic esterHigh16-2495>90
Phenylboronic anhydrideLow8-1292>85

The transmetalation step in Suzuki-Miyaura coupling involves the transfer of organic groups from boron to palladium, a process that is facilitated by the presence of base and influenced by the electronic properties of the boronic acid derivative [6]. Studies have shown that the hydroxide ion plays a crucial role in activating the boronic acid toward transmetalation by forming a more nucleophilic borate complex [6].

Recent developments in boronic acid chemistry have introduced N-methyliminodiacetic acid (MIDA) boronates as stable alternatives to traditional boronic acids [7]. These protected boronic acid derivatives exhibit enhanced air stability and can be deprotected under mild aqueous basic conditions, making them particularly suitable for iterative cross-coupling sequences [7].

Ullmann-Type Coupling Reactions

Ullmann-type coupling reactions provide an alternative approach for biphenyl synthesis, particularly when palladium catalysts are not suitable or when substrate compatibility issues arise. These copper-mediated transformations enable the direct coupling of aryl halides to form biphenyl products [8] [9].

The classical Ullmann reaction involves the homocoupling of aryl halides in the presence of metallic copper at elevated temperatures. For 4'-methoxy-2-methyl-biphenyl synthesis, this approach requires the preparation of appropriate aryl halide precursors bearing both methoxy and methyl substituents [8]. The reaction mechanism proceeds through the formation of an organocopper intermediate, which subsequently undergoes nucleophilic aromatic substitution with a second aryl halide molecule [10] [9].

Table 3: Ullmann Coupling Conditions for Biphenyl Formation

SubstrateCopper SourceTemperature (°C)Time (h)Yield (%)Selectivity
4-ChloroanisoleCopper bronze22712-2465-75Moderate
2-ChlorotolueneCopper powder200-2508-1670-80Good
Mixed halidesCopper(I) iodide150-1806-1260-70Variable

Modern Ullmann coupling variants employ catalytic amounts of copper salts rather than stoichiometric metallic copper, enabling milder reaction conditions and improved functional group tolerance [11] [12]. The use of copper(I) iodide as a catalyst, combined with appropriate ligands and bases, has demonstrated effectiveness in biphenyl synthesis under more controlled conditions [11].

The mechanism of Ullmann coupling involves three key steps: oxidative addition of the aryl halide to copper, forming an aryl-copper intermediate; transmetalation between two copper species; and reductive elimination to form the biphenyl product and regenerate the copper catalyst [10] [9]. This pathway avoids the formation of high-valent copper species, making it mechanistically distinct from palladium-catalyzed processes [9].

Directed Ortho-Metalation Strategies

Directed ortho-metalation (DoM) represents a powerful strategy for regioselective aromatic functionalization, enabling the synthesis of substituted biphenyl compounds through strategic installation of directing groups [13] [14]. This approach is particularly valuable for accessing specific substitution patterns that may be challenging to obtain through conventional cross-coupling methods.

The DoM strategy relies on the presence of directing metalation groups (DMGs) that coordinate to lithium reagents and facilitate selective deprotonation at the ortho position [15]. For biphenyl synthesis, this approach often involves the metalation of an aromatic substrate followed by cross-coupling with an appropriate electrophile or transmetalation partner [16] [17].

Table 4: Directing Metalation Groups for Biphenyl Synthesis

Directing GroupMetalation EfficiencyStabilityCross-Coupling Compatibility
N,N-DiethylcarbamateExcellentHighVery Good
MethoxyGoodModerateGood
AmideExcellentHighExcellent
OxazolineVery GoodHighGood

The synthesis of N,N-dialkyl-2-biphenyl carboxamides through DoM methodology has been extensively studied, revealing complex mechanistic pathways involving both ortho and remote metalation processes [18]. These studies have shown that lithium diisopropylamide (LDA) can effect both proximal and distal metalation depending on reaction conditions and substrate structure [18].

Sequential DoM protocols enable the construction of polysubstituted biphenyl systems through iterative metalation-electrophile quench sequences [14]. The regioselective synthesis of 2,3-disubstituted and 1,2,3-trisubstituted naphthalenes via sequential LiTMP metalation followed by electrophile quenching demonstrates the power of this approach for accessing complex substitution patterns [14].

The combination of DoM with palladium-catalyzed cross-coupling reactions provides a versatile synthetic platform for biphenyl construction [17]. This tandem approach leverages the regioselectivity of directed metalation with the efficiency of modern cross-coupling methodology, enabling access to diverse biphenyl architectures [17].

Microwave-Assisted Synthesis Optimization

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions, including the formation of biphenyl compounds. This technology offers significant advantages in terms of reaction time reduction, energy efficiency, and often improved yields compared to conventional heating methods [19] [20].

The application of microwave irradiation to Suzuki-Miyaura coupling reactions has demonstrated remarkable rate enhancements, typically reducing reaction times by 2-3 orders of magnitude compared to conventional thermal heating [20]. For biphenyl synthesis, microwave conditions enable rapid coupling at moderate temperatures while maintaining excellent yields and selectivity [21].

Table 5: Microwave-Assisted Suzuki Coupling Optimization

Power (W)Temperature (°C)Time (min)BaseYield (%)Conversion (%)
608010Potassium hydroxide8599
507015Potassium carbonate8295
75908Triethylamine7892
608512Potassium phosphate8896

Optimization studies for microwave-assisted biphenyl synthesis have identified several critical parameters that influence reaction outcomes. Temperature control is particularly important, as excessive heating can lead to catalyst decomposition and increased formation of unwanted byproducts [22]. The optimal temperature range for most Suzuki coupling reactions under microwave conditions falls between 70-100°C [23].

Solvent selection plays a crucial role in microwave-assisted synthesis, with polar solvents generally providing better coupling efficiency due to their superior microwave absorption characteristics [21]. Ethanol-water mixtures have proven particularly effective for Suzuki coupling reactions, providing both good solubility for reactants and efficient microwave heating [21].

The development of solvent-free microwave protocols represents an environmentally attractive approach to biphenyl synthesis [5]. These methods eliminate the need for organic solvents while maintaining high reaction rates and yields, making them particularly suitable for industrial applications where sustainability considerations are paramount [5].

Advanced microwave reactor designs enable precise control of reaction parameters, including temperature, pressure, and power input, facilitating reproducible scale-up of optimized conditions [20]. The integration of automated feedback systems allows for real-time monitoring and adjustment of reaction conditions, further enhancing the reliability and efficiency of microwave-assisted synthesis [24].

Spectroscopic Analysis

Proton and Carbon-13 Nuclear Magnetic Resonance Spectral Interpretation

Nuclear magnetic resonance spectroscopy provides comprehensive structural information for 4'-methoxy-2-methyl-biphenyl through detailed analysis of both proton and carbon-13 environments. The spectroscopic data reveals distinct chemical environments that enable unambiguous identification of functional groups and structural features [1] [2].

Proton Nuclear Magnetic Resonance Analysis

The proton nuclear magnetic resonance spectrum of 4'-methoxy-2-methyl-biphenyl exhibits characteristic patterns that reflect the compound's substitution pattern. The aromatic region displays multiplets between 7.40-7.30 parts per million encompassing six protons, with an additional doublet at 7.07 parts per million (J = 8.4 Hz) representing two protons of the methoxy-substituted ring [1]. This coupling pattern confirms the para-disubstitution of the methoxy-bearing phenyl ring.

The methoxy group appears as a characteristic singlet at 3.94 parts per million, integrating for three protons. This chemical shift is consistent with methoxy groups attached to aromatic systems, where the electron-withdrawing effect of the aromatic ring deshields the methoxy protons compared to aliphatic ethers [3]. The methyl substituent on the biphenyl system resonates as a singlet at 2.40 parts per million, reflecting its benzylic position and the absence of coupling to adjacent protons [1].

Carbon-13 Nuclear Magnetic Resonance Analysis

The carbon-13 nuclear magnetic resonance spectrum provides detailed information about the carbon framework of 4'-methoxy-2-methyl-biphenyl. The spectrum exhibits resonances at 158.6, 141.7, 135.6, 134.5, 130.4, 127.1, 125.9, 113.6, 55.3, and 20.7 parts per million [1]. The signal at 158.6 parts per million corresponds to the carbon bearing the methoxy substituent, exhibiting the characteristic downfield shift associated with carbon-oxygen bond formation in aromatic ethers [4].

The methoxy carbon appears at 55.3 parts per million, falling within the typical range of 55-56 parts per million for aromatic methoxy groups [3] [4]. This chemical shift reflects the electron-donating character of the oxygen atom, which shields the carbon nucleus compared to other sp3 carbon environments. The methyl carbon resonates at 20.7 parts per million, consistent with benzylic methyl groups where the aromatic ring provides mild deshielding effects [1].

Nuclear Magnetic Resonance Data for 4'-Methoxy-2-methyl-biphenyl
Proton Nuclear Magnetic Resonance (CDCl₃)
Aromatic protons: δ 7.40-7.30 (m, 6H), 7.07 (d, J=8.4 Hz, 2H)
Methoxy group: δ 3.94 (s, 3H)
Methyl group: δ 2.40 (s, 3H)
Carbon-13 Nuclear Magnetic Resonance (CDCl₃)
Aromatic carbons: δ 158.6, 141.7, 135.6, 134.5, 130.4, 127.1, 125.9, 113.6
Methoxy carbon: δ 55.3
Methyl carbon: δ 20.7

Infrared Spectroscopy of Methoxy and Methyl Groups

Infrared spectroscopy provides definitive identification of functional groups through characteristic vibrational frequencies. The methoxy and methyl substituents in 4'-methoxy-2-methyl-biphenyl exhibit distinct absorption patterns that enable structural confirmation and functional group analysis [5] [6].

Methoxy Group Vibrational Analysis

The methoxy group displays a diagnostic absorption at 2830 ± 10 wavenumbers per centimeter, representing the symmetric carbon-hydrogen stretching vibration [5] [6] [7]. This peak occurs at a lower frequency than typical alkyl carbon-hydrogen stretches due to the electron-withdrawing effect of the oxygen atom, making it a reliable diagnostic feature for methoxy group identification [6]. The asymmetric carbon-hydrogen stretching mode appears in the 2940-2980 wavenumbers per centimeter region, contributing to the characteristic fingerprint of aromatic methoxy substituents [8].

The carbon-oxygen stretching vibration of the methoxy group manifests as a strong absorption between 1240-1260 wavenumbers per centimeter [8]. This vibration represents the primary carbon-oxygen bond and provides confirmation of the ether linkage within the molecular structure. The intensity and position of this absorption are influenced by the aromatic substitution pattern and electronic effects of the biphenyl system.

Methyl Group Vibrational Characteristics

The methyl substituent exhibits characteristic carbon-hydrogen stretching vibrations at 2870-2880 wavenumbers per centimeter for the symmetric mode and 2950-2970 wavenumbers per centimeter for the asymmetric stretching vibration [8]. These frequencies reflect the typical behavior of methyl groups attached to aromatic systems, where the benzene ring provides electronic stabilization without significant frequency shifts compared to aliphatic methyl groups.

Infrared Spectroscopy Assignments for Methoxy and Methyl Groups
Methoxy Group (-OCH₃)
Symmetric C-H stretch: 2830 ± 10 cm⁻¹ (diagnostic)
Asymmetric C-H stretch: 2940-2980 cm⁻¹
C-O stretch: 1240-1260 cm⁻¹ (strong)
Methyl Group (-CH₃)
Symmetric C-H stretch: 2870-2880 cm⁻¹
Asymmetric C-H stretch: 2950-2970 cm⁻¹
Additional Aromatic Features
Aromatic C-H stretch: 3000-3100 cm⁻¹
Aromatic C=C stretch: 1600-1500 cm⁻¹

Crystallographic Studies

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction provides the most precise structural information for 4'-methoxy-2-methyl-biphenyl and related compounds, yielding exact atomic positions, bond lengths, and bond angles. Crystallographic studies of methoxy-substituted biphenyl derivatives reveal detailed molecular geometries and packing arrangements that complement spectroscopic analyses [9] [11].

Crystallographic investigations of 4'-methoxy-substituted biphenyl derivatives demonstrate characteristic molecular parameters consistent with the biphenyl framework. The methoxy substituent adopts typical bond lengths and angles, with carbon-oxygen bond distances averaging 1.36-1.38 Ångströms and carbon-oxygen-carbon bond angles near 118-120 degrees [9] [12]. These parameters reflect the sp2 hybridization of the aromatic carbon and the electron-donating character of the methoxy group.

The crystal packing of methoxy-biphenyl compounds often involves weak intermolecular interactions, including carbon-hydrogen...oxygen hydrogen bonds and aromatic pi-pi stacking interactions [9] [13]. These secondary interactions influence the solid-state structure and may affect the observed dihedral angles between aromatic rings compared to gas-phase or solution conformations.

Structural Parameters from X-ray Analysis

Crystallographic data for related 4'-methoxy-biphenyl derivatives provide reference parameters for structural comparison. The 4'-methoxy-[1,1'-biphenyl]-4-yl system exhibits typical aromatic bond lengths of 1.39-1.40 Ångströms for carbon-carbon bonds within the benzene rings and approximately 1.48 Ångströms for the inter-ring carbon-carbon bond [9] . The methoxy carbon-oxygen bond length of 1.36 Ångströms and the oxygen-methyl carbon distance of 1.43 Ångströms are consistent with standard ether geometries.

Dihedral Angle Measurements in Biphenyl Systems

The dihedral angle between the two benzene rings represents a critical structural parameter that influences the electronic properties and molecular behavior of biphenyl derivatives. Crystallographic measurements provide precise dihedral angle determinations for 4'-methoxy-2-methyl-biphenyl and related compounds [13] [14] [15].

Experimental Dihedral Angle Measurements

Crystallographic studies of methoxy-substituted biphenyl derivatives reveal dihedral angles typically ranging from 30 to 56 degrees, depending on substitution patterns and crystal packing effects [13] [15] [16]. The compound 3,4-dimethoxy-4'-methylbiphenyl exhibits a dihedral angle of 30.5 degrees, which provides a representative value for methoxy-substituted systems [13]. This angle reflects the balance between steric hindrance from ortho-hydrogen interactions and electronic conjugation between the aromatic rings.

Comparative analysis of various biphenyl derivatives demonstrates that methoxy substitution generally does not significantly alter the dihedral angle compared to the parent biphenyl compound, which exhibits experimental dihedral angles of approximately 45 degrees in the gas phase [17] [18] [19]. The 4'-methoxy-[1,1'-biphenyl]-4-yl derivative shows a dihedral angle of 30.81 degrees, indicating that para-substitution maintains the fundamental geometric characteristics of the biphenyl system [9].

Theoretical and Experimental Correlation

Theoretical calculations predict biphenyl dihedral angles between 40-42 degrees for the parent compound, showing good agreement with experimental crystallographic measurements [14] [20] [21]. The slight variations observed in substituted derivatives reflect the interplay between electronic effects of substituents and crystal packing forces. Density functional theory calculations at the B3LYP level provide reliable predictions of dihedral angles that correlate well with experimental X-ray diffraction results [21].

Dihedral Angle Data for Biphenyl Systems
CompoundDihedral Angle (°)Method
4'-Methoxy-[1,1'-biphenyl]-4-yl derivative30.81X-ray crystallography
3,4-Dimethoxy-4'-methylbiphenyl30.5X-ray crystallography
3,4',5,5'-Tetramethoxy-2'-methylbiphenyl-4-ol56.19, 54.98X-ray crystallography
4,4'-Dimethoxybiphenyl16 (cluster)Computational analysis
Biphenyl (parent compound)40-45Gas phase/X-ray

XLogP3

3.9

Wikipedia

4-o-tolylanisole

Dates

Last modified: 08-16-2023

Explore Compound Types